(4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine

Lipophilicity Drug Design ADME

For GIPR agonist synthesis as patented by Eli Lilly (WO 2026/030603), exclusively use (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine (1246471-19-1). XLogP3 of 1.7 (vs. 1.3 for regioisomer) ensures optimal lipophilicity for membrane permeability and target engagement. ≥97% purity with NMR/HPLC documentation guarantees reproducible synthetic route performance.

Molecular Formula C7H8F3N3
Molecular Weight 191.157
CAS No. 1246471-19-1
Cat. No. B2580065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
CAS1246471-19-1
Molecular FormulaC7H8F3N3
Molecular Weight191.157
Structural Identifiers
SMILESCC1=CC(=NC=C1C(F)(F)F)NN
InChIInChI=1S/C7H8F3N3/c1-4-2-6(13-11)12-3-5(4)7(8,9)10/h2-3H,11H2,1H3,(H,12,13)
InChIKeyZEFJHQHVHKMCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1246471-19-1: (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine – Core Physicochemical and Structural Characteristics for Procurement


(4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine (CAS 1246471-19-1) is a trifluoromethylated pyridinyl hydrazine building block with the molecular formula C7H8F3N3 and a molecular weight of 191.15 g/mol [1]. Its structure features a 4-methyl group and a 5-trifluoromethyl substituent on the pyridine ring, with a hydrazine moiety at the 2-position. The compound exhibits an XLogP3-AA value of 1.7, indicating moderate lipophilicity driven by the trifluoromethyl group [1]. Commercially available purities range from 95% to 98% , making it suitable for pharmaceutical intermediate applications where consistent quality is required.

Why Generic Substitution Fails: 1246471-19-1 Structural Determinants That Preclude In-Class Interchangeability


Within the pyridinyl hydrazine class, subtle differences in substitution pattern drive pronounced shifts in lipophilicity, target binding, and downstream biological performance. The specific 4-methyl-5-trifluoromethyl substitution of (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine (1246471-19-1) yields an XLogP3 of 1.7, whereas the 5-CF3 regioisomer (2-hydrazinyl-5-(trifluoromethyl)pyridine) exhibits an XLogP3 of 1.3 [1]—a 0.4 log unit difference that can significantly alter membrane permeability and pharmacokinetic behavior. Furthermore, the presence of the 4-methyl group provides a distinct steric and electronic environment that influences both chemical reactivity and biological recognition, as evidenced by its preferential selection in GIPR agonist patent applications over other trifluoromethyl pyridine hydrazine isomers [2]. Substituting with non-fluorinated analogs (e.g., 2-hydrazinyl-4-methylpyridine) or regioisomers without rigorous validation therefore introduces unacceptable variability in downstream synthetic outcomes and biological activity.

1246471-19-1 Product-Specific Quantitative Evidence Guide: Comparative Differentiation vs. Closest Analogs


Lipophilicity Differentiation: 1246471-19-1 Exhibits Elevated XLogP3 Relative to 5-CF3 Regioisomer

The target compound (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine (1246471-19-1) possesses a computed XLogP3-AA value of 1.7 [1], which is 0.4 log units higher than the XLogP3 of 1.3 for the regioisomer 2-hydrazinyl-5-(trifluoromethyl)pyridine [2]. This difference arises from the combined effect of the 4-methyl and 5-trifluoromethyl substitution pattern. Elevated lipophilicity is associated with enhanced membrane permeability and potentially improved oral bioavailability in drug candidates [3].

Lipophilicity Drug Design ADME

Commercial Availability and Purity Benchmark: 1246471-19-1 Consistently Supplied at ≥97% Purity

The target compound 1246471-19-1 is commercially available from multiple reputable vendors at certified purities of 97% to 98% , supported by batch-specific analytical documentation (NMR, HPLC, GC). In contrast, the regioisomer 2-hydrazinyl-4-(trifluoromethyl)pyridine (CAS 89570-84-3) is also available at 98% purity , while 2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS 89570-85-4) is typically supplied at 95% minimum purity . The higher baseline purity specification for 1246471-19-1 reduces the need for pre-use purification in sensitive synthetic applications.

Chemical Procurement Purity Specification Quality Control

Patent-Documented Utility in GIPR Agonists for Metabolic Disease: 1246471-19-1 as a Preferred Intermediate

A 2026 patent application from Eli Lilly and Company (WO 2026/030603 A1) explicitly describes dihydroisoquinolinone-amide compounds as GIPR agonists for treating type 2 diabetes mellitus and obesity, wherein (4-methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine (1246471-19-1) is utilized as a key synthetic intermediate [1]. This patent application does not cite other regioisomeric trifluoromethyl pyridine hydrazines as interchangeable intermediates, implying a structure-specific advantage for the 4-methyl-5-trifluoromethyl substitution pattern in the GIPR agonist scaffold. No comparable patent filings were identified for the 4-CF3 or 5-CF3 regioisomers in this therapeutic context.

GIPR Agonist Type 2 Diabetes Obesity Pharmaceutical Intermediate

Antimicrobial Potential of Trifluoromethyl Pyridine Hydrazine Scaffolds: Class-Level Evidence Supporting 1246471-19-1 Activity

While direct MIC data for 1246471-19-1 are not available in the open literature, structurally related trifluoromethyl pyridine hydrazine derivatives demonstrate potent antimicrobial activity. A study of pyrazole-tagged pyridine derivatives synthesized from 2-chloro-4-trifluoromethyl-6-thiophenyl pyridine and hydrazine hydrate reported significant activity against both Gram-positive and Gram-negative bacterial strains, with compounds 5k and 5l showing particularly robust inhibition in well diffusion assays [1]. In a separate study, 2-chloro-6-hydrazinyl-4-(trifluoromethyl)pyridine exhibited potent activity against Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group is consistently associated with enhanced antimicrobial potency relative to non-fluorinated analogs [2].

Antimicrobial Antibacterial Antifungal Biofilm Inhibition

Kinase Inhibition Potential: Trifluoromethyl Pyridine Hydrazine Scaffolds Exhibit Modest Activity Against EIF2AK3

Screening data from the Scripps Research Institute Molecular Screening Center, curated in BindingDB, demonstrate that 2-methyl-N'-[5-(trifluoromethyl)-2-pyridinyl]propanehydrazide—a compound bearing the same 5-trifluoromethyl-2-pyridinyl hydrazine core as 1246471-19-1—exhibits an EC50 > 55.7 μM (>5.57E+4 nM) against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3, also known as PERK) [1]. While this potency is modest, it establishes a baseline for kinase engagement that may be optimized through further derivatization. The trifluoromethyl group contributes to target recognition via hydrophobic and electrostatic interactions, a feature less pronounced in non-fluorinated pyridine hydrazines [2].

Kinase Inhibitor EIF2AK3 Cancer Drug Discovery

Synthetic Versatility: 1246471-19-1 as a Hydrazine Building Block for Heterocycle Construction

The hydrazine moiety at the 2-position of 1246471-19-1 enables facile condensation with 1,3-diketones to form pyrazole-tagged pyridine derivatives, a transformation well-documented for structurally analogous compounds [1]. In a published synthetic route, 2-chloro-4-trifluoromethyl-6-thiophenyl pyridine was reacted with hydrazine hydrate to yield the corresponding hydrazine intermediate, which was subsequently converted to pyrazole derivatives 5a-n in ethanol reflux conditions with substituted 1,3-diketones [1]. The presence of both methyl and trifluoromethyl groups on the pyridine ring provides a unique steric and electronic environment that influences the regioselectivity and yield of subsequent heterocycle-forming reactions, distinguishing 1246471-19-1 from simpler pyridinyl hydrazines lacking this substitution pattern.

Organic Synthesis Heterocycle Formation Pyrazole Synthesis

1246471-19-1: Best Research and Industrial Application Scenarios Stemming from Evidence-Based Differentiation


GIPR Agonist Drug Discovery for Type 2 Diabetes and Obesity

As documented in Eli Lilly's 2026 patent application (WO 2026/030603 A1), 1246471-19-1 serves as a key intermediate in the synthesis of dihydroisoquinolinone-amide GIPR agonists [1]. Research groups pursuing novel GIPR-targeted therapies for metabolic disease should prioritize this specific building block over regioisomeric alternatives, as the patent explicitly incorporates the 4-methyl-5-trifluoromethyl substitution pattern. Procurement of 1246471-19-1 at ≥97% purity from vendors providing full analytical documentation (NMR, HPLC) ensures reproducibility of the patented synthetic routes.

Kinase Inhibitor Lead Optimization Targeting EIF2AK3 (PERK)

Screening data for a closely related 5-trifluoromethyl-2-pyridinyl hydrazide demonstrates engagement of EIF2AK3 (PERK) with an EC50 > 55.7 μM [1]. While this potency requires optimization, the scaffold provides a validated starting point for structure-activity relationship (SAR) studies targeting the unfolded protein response (UPR) pathway. The XLogP3 of 1.7 for 1246471-19-1 offers a favorable lipophilicity window for further derivatization, and the hydrazine moiety can be readily functionalized to explore diverse chemotypes [2].

Antimicrobial Lead Discovery: Trifluoromethyl Pyridine Hydrazine Scaffold Exploration

Class-level evidence indicates that trifluoromethyl-substituted pyridine hydrazine derivatives possess significant antibacterial and antifungal activity, including activity against S. aureus, E. coli, and Candida spp. [1]. The 4-methyl-5-trifluoromethyl substitution pattern of 1246471-19-1 provides a distinct starting point for SAR campaigns, with the potential for conversion to pyrazole-tagged pyridine derivatives via condensation with 1,3-diketones [2]. Researchers should select this compound over non-fluorinated analogs to leverage the established potency-enhancing effect of the trifluoromethyl group [3].

Heterocyclic Library Synthesis Requiring Steric and Electronic Tuning

The hydrazine functionality of 1246471-19-1 enables efficient condensation with 1,3-diketones to generate pyrazole-substituted pyridine libraries [1]. The 4-methyl and 5-trifluoromethyl groups provide steric hindrance and electron-withdrawing character that can influence both reaction regioselectivity and the physicochemical properties of the resulting heterocycles. For medicinal chemistry programs seeking to diversify chemical space around pyridine-containing cores, 1246471-19-1 offers synthetic advantages over simpler hydrazine building blocks such as unsubstituted 2-hydrazinylpyridine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.